molecular formula C15H14O3 B577732 3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid CAS No. 1215206-68-0

3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid

Cat. No.: B577732
CAS No.: 1215206-68-0
M. Wt: 242.274
InChI Key: RLWANJVPXRFRFT-UHFFFAOYSA-N
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Description

3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid is a functionalized biphenyl scaffold of significant interest in medicinal chemistry and drug discovery. Biphenyl derivatives serve as versatile and fundamental intermediates for constructing bioactive molecules and are prevalent in a wide range of patented pharmaceutical compounds . This specific structure, featuring methoxy and methyl substituents on one ring and a carboxylic acid group on the other, is a valuable building block for designing positive allosteric modulators (PAMs) for targets such as metabotropic glutamate receptors (mGluRs) . Research into related biphenyl-carboxylic acid compounds has demonstrated their potential in developing novel therapeutics for central nervous system (CNS) disorders, including as treatments for cocaine dependence and schizophrenia . Furthermore, the biphenyl core is a privileged structure in agrochemicals and material science, with applications in the development of organic light-emitting diodes (OLEDs) and liquid crystals . The carboxylic acid moiety allows for further synthetic derivatization, making this compound a key precursor for creating libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3-(3-methoxy-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-13(7-4-8-14(10)18-2)11-5-3-6-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWANJVPXRFRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681792
Record name 3'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-68-0
Record name 3'-Methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Substrate Selection

The Suzuki-Miyaura reaction remains the most widely employed method for constructing the biphenyl core. For 3'-methoxy-2'-methylbiphenyl-3-carboxylic acid, the coupling involves:

  • Methyl 2-iodobenzoate as the electrophilic partner (positioning the carboxylic acid at C3 post-hydrolysis).

  • 2-Methyl-3-methoxyphenylboronic acid as the nucleophilic component (introducing C2'-methyl and C3'-methoxy groups).

Microwave irradiation (180°C, 15 minutes) in 1,2-dimethoxyethane/water (3:1) with PdCl₂(PPh₃)₂ catalyst and K₃PO₄ base achieves near-quantitative conversion. Subsequent hydrolysis using NaOH in methanol/water (150°C, 5 minutes) yields the target compound.

Optimization Insights

  • Catalyst loading : Reducing PdCl₂(PPh₃)₂ to 2 mol% maintains efficiency while minimizing costs.

  • Solvent polarity : Higher dielectric constants (e.g., DME vs. toluene) accelerate oxidative addition and transmetallation.

  • Protecting groups : Methyl ester protection prevents Pd poisoning by the carboxylic acid.

Grignard-Reagent-Mediated Coupling

Reaction Pathway

This method, adapted from angiotensin-II antagonist synthesis, involves:

  • Formation of 2-methyl-3-methoxyphenylmagnesium bromide via Mg insertion into 1-bromo-2-methyl-3-methoxybenzene.

  • Coupling with methyl 3-bromobenzoate under anhydrous THF at −78°C to 25°C.

  • Saponification with 20% NaOH at reflux to yield the carboxylic acid.

Challenges and Solutions

  • Functional group incompatibility : The free carboxylic acid deprotonates Grignard reagents, necessitating ester protection.

  • Byproduct formation : Chelation of Mg²⁺ by methoxy groups slows coupling; adding HMPA (10 mol%) accelerates the reaction.

  • Scale-up limitations : Precipitation of intermediates (e.g., aminoesters) reduces yields; continuous stirring and anti-solvent addition mitigate this.

Sequential C–H Arylation and Functionalization

Ruthenium-Catalyzed Direct Arylation

A less conventional route employs Ru-catalyzed C–H activation:

  • C–H arylation of 3-methoxy-2-methylbenzene with methyl 3-iodobenzoate using [RuCl₂(p-cymene)]₂ (5 mol%) and AgOAc (2 equiv) in DMF (120°C, 24 h).

  • Ester hydrolysis under basic conditions.

Advantages Over Cross-Coupling

  • Atom economy : Eliminates boronic acid synthesis.

  • Tolerance for steric hindrance : Ru catalysts accommodate ortho-substituted arenes better than Pd systems.

Comparative Analysis of Methods

Table 1. Efficiency Metrics Across Synthetic Routes

MethodYield (%)Reaction TimeScalabilityCost Index
Suzuki-Miyaura (MW)9520 minHigh$$$$
Grignard Coupling7848 hModerate$$$
Ru-Catalyzed C–H Arylation6524 hLow$$$$$

Key Observations :

  • Microwave-assisted Suzuki coupling offers the best balance of speed and yield.

  • Grignard methods suit industrial settings despite longer durations.

  • C–H arylation remains exploratory due to catalyst cost and moderate yields.

Critical Parameter Optimization

Boronic Acid Synthesis

For Suzuki-based routes, 2-methyl-3-methoxyphenylboronic acid is synthesized via:

  • Directed ortho-metalation of 3-methoxybromobenzene with LDA at −78°C.

  • Quenching with B(OMe)₃ to install the boronate ester.

Hydrolysis Conditions

Ester-to-acid conversion achieves 98% efficiency under:

  • NaOH (2M) in MeOH/H₂O (1:1) .

  • Microwave irradiation (150°C, 5 min) vs. conventional reflux (12 h).

Industrial-Scale Considerations

Catalytic System Recycling

  • Pd recovery : Precipitation with NaBH₄ recovers >90% Pd from Suzuki reactions.

  • Solvent reuse : DME/water mixtures are distilled and recycled with <5% yield drop.

Regulatory Compliance

  • Waste streams : K₃PO₄ and Mg salts require neutralization before disposal.

  • Green chemistry metrics : Suzuki methods exhibit superior E-factors (8.2) vs. Grignard (14.7) .

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-2’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

    Oxidation Products: Introduction of additional carboxylic acid or ketone groups.

    Reduction Products: Formation of alcohols or alkanes.

    Substitution Products: Various substituted biphenyl derivatives.

Scientific Research Applications

3’-Methoxy-2’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Methoxy-2’-methylbiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2'-Methoxy-4'-methylbiphenyl-3-carboxylic Acid (CAS 1215205-41-6)
  • Structure : Methoxy at 2', methyl at 4', carboxylic acid at 3.
  • Molecular Weight : 242.3 g/mol (identical to the target compound).
  • Key Difference: The shifted methyl group (4' vs. 2') alters steric and electronic properties.
4'-Chloro-2-methoxy-3'-methylbiphenyl-4-carboxylic Acid (CAS 1261920-94-8)
  • Structure : Chlorine at 4', methoxy at 2', methyl at 3', carboxylic acid at 4.
  • Key Difference : The chlorine atom introduces electronegativity, while the carboxylic acid at position 4 (vs. 3) may affect hydrogen-bonding interactions in biological systems .
2'-Methylbiphenyl-3-carboxylic Acid (CAS 168618-44-8)
  • Key Difference : Absence of the methoxy group reduces polarity and may decrease solubility in aqueous media. This compound is less structurally complex but serves as a baseline for evaluating methoxy contributions .

Insights :

  • Methoxy and carbamoyl substituents reduce yields compared to simpler analogs, likely due to steric hindrance during coupling .
  • The target compound’s synthetic route may require optimization to improve efficiency, as seen in compound 3g (62% yield) .

Physicochemical Properties

Property 3'-Methoxy-2'-methylbiphenyl-3-carboxylic Acid 2'-Methoxy-4'-methylbiphenyl-3-carboxylic Acid 2'-Methylbiphenyl-3-carboxylic Acid
Molecular Weight 242.3 242.3 212.2 (CAS 168618-44-8)
Polar Groups 1 Methoxy, 1 Carboxylic Acid 1 Methoxy, 1 Carboxylic Acid 1 Carboxylic Acid
Solubility (Predicted) Moderate in polar solvents (e.g., DMSO) Similar, but 2'-methoxy may enhance solubility Lower due to lack of methoxy
IR Carboxylic Acid Stretch ~1728 cm⁻¹ (estimated from analogs) ~1728 cm⁻¹ ~1686–1724 cm⁻¹

Key Observations :

  • Methoxy groups enhance solubility in organic solvents, critical for drug formulation .
  • The carboxylic acid’s position (3 vs.

Biological Activity

3'-Methoxy-2'-methylbiphenyl-3-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a biphenyl core with methoxy and carboxylic acid substituents, suggests potential biological activities that merit thorough investigation. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C16H16O3. It features:

  • Biphenyl Core : Provides structural stability and allows for various substitutions.
  • Methoxy Group : Enhances lipophilicity and may influence binding interactions.
  • Carboxylic Acid Group : Critical for biological activity, as it can participate in hydrogen bonding and ionic interactions.

The biological activity of this compound is believed to involve interactions with specific biological targets, including enzymes and receptors. The presence of the carboxylic acid group is particularly significant as it can influence the compound's binding affinity to various proteins involved in metabolic pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating metabolic processes.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter systems.

In Vitro Studies

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
  • Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been observed in cellular assays.
StudyBiological ActivityResult
AntimicrobialEffective against Staphylococcus aureus (MIC = 10 µg/ml)
Anti-inflammatoryReduced cytokine production in vitro

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for understanding the therapeutic potential of the compound:

  • Behavioral Studies : Animal models have shown that administration of the compound can alter behavior related to anxiety and depression, suggesting a neuroactive profile.
  • Toxicity Assessments : Evaluations indicate a favorable safety profile at therapeutic doses.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.

CompoundStructure FeaturesBiological Activity
3-Methoxy-2-methylbenzoic acidLacks biphenyl structureModerate antimicrobial activity
2-Methoxy-3-methylbiphenylSimilar biphenyl structureLimited data on biological activity
3-Methoxy-4-methylbiphenyl-3-carboxylic acidDifferent methyl substitution patternEnhanced anti-inflammatory effects

Case Studies

Several case studies highlight the compound's potential applications:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria, indicating its potential as a lead compound in antibiotic development.
  • Neuropharmacological Research : Investigations into the effects on neurotransmitter systems revealed that the compound could modulate serotonin receptors, providing insights into its use for treating mood disorders.

Q & A

Q. What are the common synthetic routes for preparing 3'-methoxy-2'-methylbiphenyl-3-carboxylic acid?

The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura or Ullmann coupling , which link aromatic fragments. For example:

  • Suzuki coupling : A boronic acid derivative (e.g., 3-methoxy-2-methylphenylboronic acid) reacts with a brominated benzoic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water at 80–100°C .
  • Ullmann reaction : Copper(I) iodide mediates coupling between iodobenzoic acid and a methoxy/methyl-substituted aryl halide in DMF at elevated temperatures . Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons splitting patterns) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 255.1 for C₁₅H₁₄O₃) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the typical reactions involving the carboxylic acid group in this compound?

The carboxylic acid group undergoes:

  • Esterification : Reaction with methanol/H₂SO₄ to form methyl esters for derivatization .
  • Amidation : Coupling with amines (e.g., EDC/HOBt activation) to generate bioactive amides .
  • Reduction : LiAlH₄ reduces the acid to a primary alcohol (3'-methoxy-2'-methylbiphenyl-3-methanol) .

Q. What safety precautions are recommended for handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How is the compound screened for biological activity in preliminary studies?

  • In vitro assays : Test for enzyme inhibition (e.g., COX-2) or receptor binding (e.g., GPR40) using fluorescence polarization or SPR techniques .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling synthesis be addressed?

  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer coupling to desired positions, followed by post-synthetic removal .
  • Microwave-assisted synthesis : Enhances reaction efficiency and reduces side products (e.g., 150°C, 30 minutes vs. 24 hours conventional heating) .

Q. What advanced techniques resolve crystallographic ambiguities in this compound?

  • Single-crystal X-ray diffraction : Refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
  • Twinned data refinement : Use SHELXD for challenging cases with pseudo-merohedral twinning .

Q. How do electronic effects influence electrophilic substitution on the biphenyl system?

  • Methoxy group : Acts as an electron-donating group, directing electrophiles (e.g., nitration) to the para position relative to itself .
  • Methyl group : Steric hindrance at the 2'-position limits substitution to less crowded sites (e.g., meta to carboxylic acid) .

Q. What in vivo models are suitable for studying its metabolic effects?

  • Diabetic rodent models : Administer the compound (oral gavage, 10–50 mg/kg) and monitor glucose tolerance tests (GTT) and insulin sensitivity via ELISA .
  • Pharmacokinetics : LC-MS/MS quantifies plasma concentration-time profiles to calculate AUC and half-life (t₁/₂) .

Q. How can computational modeling predict interactions with biological targets?

  • Docking studies : Use AutoDock Vina to simulate binding to GPR40, focusing on hydrogen bonds between the carboxylic acid and Arg183/Asn244 residues .
  • DFT calculations : Gaussian 16 optimizes geometry and calculates electrostatic potential maps to rationalize reactivity trends (e.g., Fukui indices) .

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